(4-(1H-pyrrol-1-yl)phenyl)((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)methanone
説明
BenchChem offers high-quality (4-(1H-pyrrol-1-yl)phenyl)((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-(1H-pyrrol-1-yl)phenyl)((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
特性
IUPAC Name |
(4-pyrrol-1-ylphenyl)-(4,6,12-triazatricyclo[7.2.1.02,7]dodeca-2,4,6-trien-12-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O/c25-20(14-3-5-15(6-4-14)23-9-1-2-10-23)24-16-7-8-19(24)17-12-21-13-22-18(17)11-16/h1-6,9-10,12-13,16,19H,7-8,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBOBRWLJPYAIRC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C3=CN=CN=C3CC1N2C(=O)C4=CC=C(C=C4)N5C=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
The compound (4-(1H-pyrrol-1-yl)phenyl)((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)methanone , with the CAS number 2062348-94-9, is a complex organic molecule that has garnered interest due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant studies that highlight its therapeutic potential.
Chemical Structure and Properties
The chemical structure of the compound features a pyrrole ring fused with a tetrahydro-epiminocyclohepta[d]pyrimidine moiety. Its molecular formula is , with a molecular weight of 330.4 g/mol. The structural complexity suggests potential interactions with various biological targets, making it a candidate for drug development.
Antimicrobial Properties
Recent studies have indicated that compounds containing pyrrole and related structures exhibit significant antimicrobial activity. For instance, derivatives of pyrrole have shown effectiveness against both Gram-positive and Gram-negative bacteria. A study investigating similar pyrrole-based compounds reported minimum inhibitory concentrations (MIC) ranging from 0.8 to 25 µg/mL against Mycobacterium tuberculosis and other bacterial strains such as Staphylococcus aureus and Escherichia coli .
Anticancer Activity
The compound's structural features suggest potential anticancer properties. Research on related pyrrole derivatives has demonstrated their ability to inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis and inhibition of key signaling pathways involved in tumor growth .
The mechanism by which this compound exerts its biological effects likely involves interaction with specific enzymes or receptors. For example, pyrrole derivatives have been shown to bind effectively to dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis in bacteria and cancer cells. This binding inhibits the enzyme's activity, thereby hindering cell growth and proliferation .
Case Studies and Research Findings
- Antimicrobial Activity :
-
Anticancer Potential :
- A series of related compounds were tested for their cytotoxic effects on cancer cell lines. The results indicated that some derivatives significantly reduced cell viability at low concentrations .
- Molecular Docking Studies :
Summary Table of Biological Activities
Q & A
Q. What synthetic routes are recommended for preparing this compound, and what purification challenges are encountered?
The synthesis of this compound requires multi-step strategies due to its complex heterocyclic framework. Key steps include:
- Coupling reactions : The pyrrole-phenyl moiety can be introduced via Suzuki-Miyaura cross-coupling or Ullmann-type reactions using halogenated intermediates. Evidence from similar compounds suggests using reflux conditions with catalysts like Pd(PPh₃)₄ .
- Epiminocycloheptapyrimidine formation : Cyclization of amino-alcohol precursors under acidic or thermal conditions (e.g., xylene reflux with chloranil as an oxidizing agent) is critical for forming the bicyclic core .
- Purification challenges : The compound’s high polarity and stereochemical complexity necessitate gradient column chromatography (silica gel or reverse-phase) or recrystallization from methanol/water mixtures. Impurities from incomplete cyclization or stereoisomers require careful NMR and HPLC monitoring .
Q. How can researchers confirm the stereochemical configuration of the (5R,8S)-epiminocycloheptapyrimidine moiety?
- X-ray crystallography : Single-crystal analysis provides definitive proof of stereochemistry, as demonstrated for related epiminocycloheptapyrimidine derivatives .
- NOESY NMR : Cross-peaks between protons on the pyrrolidine ring and adjacent substituents help infer spatial arrangements. For example, coupling constants (J-values) between H5 and H8 protons distinguish axial vs equatorial orientations .
- Chiral HPLC : Separation of enantiomers using chiral stationary phases (e.g., amylose-based columns) validates synthetic stereochemical control .
Q. Which spectroscopic techniques are essential for characterization, and how should conflicting data be resolved?
- 1H/13C NMR : Assign chemical shifts using 2D experiments (HSQC, HMBC). For example, the methanone carbonyl (δ ~190–200 ppm in 13C NMR) and pyrrole protons (δ ~6.5–7.5 ppm in 1H NMR) are diagnostic .
- HRMS : Confirm molecular formula via exact mass analysis (error < 3 ppm) .
- Resolving contradictions : Discrepancies between experimental and predicted NMR shifts (e.g., due to solvent effects or dynamic conformations) can be addressed using computational tools like DFT calculations or benchmarking against structurally validated analogs .
Advanced Research Questions
Q. What strategies optimize the yield of the key intermediate while preserving stereochemical integrity?
- Temperature control : Lowering reaction temperatures during cyclization steps reduces racemization. For example, maintaining <80°C during epiminocycloheptapyrimidine formation minimizes stereochemical scrambling .
- Catalyst screening : Chiral auxiliaries or asymmetric catalysts (e.g., Jacobsen’s thiourea) improve enantioselectivity in precursor synthesis .
- In situ monitoring : Real-time FTIR or LC-MS tracking identifies side reactions (e.g., over-oxidation) early, allowing process adjustments .
Q. How do computational modeling results compare with experimental NMR data for structural validation?
- DFT-based NMR prediction : Tools like Gaussian or ADF simulate chemical shifts using optimized geometries. Deviations >0.5 ppm for 1H or >5 ppm for 13C may indicate incorrect conformational models .
- Case study : For a related methanone-pyrrole derivative, MD simulations revealed rapid ring puckering in the epiminocycloheptapyrimidine core, explaining broad NMR signals. Averaged computational shifts matched experimental data .
Q. What in vitro assays are suitable for evaluating bioactivity, given structural similarities to known modulators?
- Kinase inhibition assays : The compound’s pyrimidine core resembles ATP-competitive kinase inhibitors. Use HTRF® kinase assays (e.g., for JAK2 or CDK2) with IC50 determination .
- GPCR profiling : Screen against serotonin or dopamine receptors via radioligand binding assays, leveraging the phenyl-pyrrole motif’s affinity for neurotransmitter targets .
- Cytotoxicity studies : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) assess antiproliferative effects. Compare results to structurally similar compounds with documented anticancer activity .
Methodological Considerations
- Experimental design : Use split-plot designs for bioactivity screening to account for variables like concentration gradients and cell-line variability .
- Data validation : Cross-reference HRMS, NMR, and crystallography to resolve structural ambiguities. For bioactivity, confirm hits with orthogonal assays (e.g., SPR for binding affinity after initial HTS) .
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